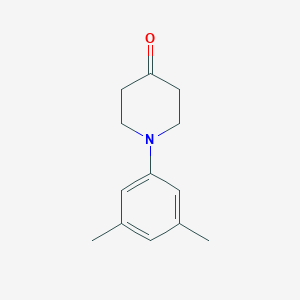

1-(3,5-Dimethylphenyl)piperidin-4-one

Description

Significance of Piperidin-4-one Core Structures in Medicinal Chemistry and Organic Synthesis

The piperidin-4-one nucleus is a privileged scaffold in drug discovery and a versatile intermediate in organic synthesis. nih.govresearchgate.net This six-membered nitrogen-containing heterocycle is a core structural feature in numerous natural alkaloids and synthetic compounds with a wide array of biological functions. researchgate.net Its importance stems from its utility as a pharmacophore that can be readily modified to optimize interactions with biological targets. nih.gov

In medicinal chemistry, piperidin-4-one derivatives have been reported to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net These compounds serve as foundational structures for the development of therapeutic agents targeting various diseases. The renewed interest in this nucleus has solidified its crucial role in the design and synthesis of novel drugs. nih.govresearchgate.net

Table 1: Reported Pharmacological Activities of Piperidin-4-one Derivatives

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer / Antineoplastic | Oncology |

| Anti-HIV / Antiviral | Infectious Diseases |

| Antimicrobial / Antibacterial | Infectious Diseases |

| Anticonvulsant | Neurology |

| Analgesic | Pain Management |

| Anti-inflammatory | Inflammation |

| CNS Stimulant / Depressant | Neurology / Psychiatry |

| Antihistaminic | Allergy / Immunology |

| Antitubercular | Infectious Diseases |

This table is generated based on data from multiple sources. nih.govresearchgate.net

From a synthetic standpoint, the piperidin-4-one structure is a valuable building block. nih.gov The ketone functional group and the secondary amine (in the parent structure) provide reactive sites for a variety of chemical transformations. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures. chemrevlett.com Common synthetic methodologies to access this core include the Mannich reaction and various stereoselective synthesis routes. nih.gov

Strategic Importance of N-Substituted Piperidin-4-ones, with Emphasis on Aryl Moieties

The synthesis of N-aryl-substituted 4-piperidones, in particular, has been a subject of continuous research due to their significance as synthetic intermediates for a considerable number of pharmacologically active agents. This structural motif is especially prevalent in many agents that act on the central nervous system (CNS), including antidepressants, anxiolytics, and antipsychotics. The aryl group can engage in specific binding interactions, such as pi-stacking, with biological receptors, making it a critical component for achieving desired therapeutic effects. Efficient synthetic methods have been developed to facilitate the creation of diverse libraries of N-aryl-4-piperidones for drug discovery programs.

Overview of Academic Research Trajectories for 1-(3,5-Dimethylphenyl)piperidin-4-one

While the broader class of piperidin-4-ones is extensively studied, specific academic research focusing solely on this compound is not widely documented in publicly available literature. However, its chemical structure and commercial availability as a research chemical or building block suggest its primary role as an intermediate in synthetic chemistry. keyorganics.netbldpharm.com

The research trajectory for this specific compound can be inferred from its structural features. The N-(3,5-dimethylphenyl) substitution provides a specific lipophilic and electronically-defined aryl moiety. This particular substitution pattern may be explored in structure-activity relationship (SAR) studies to probe the binding pockets of specific enzymes or receptors. Researchers would likely use this compound as a starting material to build more complex molecules, leveraging the reactivity of the ketone at the C-4 position. Potential research directions include its use in the synthesis of novel CNS agents, analgesics, or anticancer compounds, aligning with the known activities of the N-aryl piperidin-4-one class. Its value lies in its ability to contribute to the systematic exploration of how aryl substitution patterns influence biological activity in new chemical entities.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 154913-18-5 |

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| Appearance | Not specified |

| Purity | Varies by supplier |

This table is generated based on data from multiple sources. keyorganics.netbldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-5-3-13(15)4-6-14/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSOCTHSJFHGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCC(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640739 | |

| Record name | 1-(3,5-Dimethylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154913-18-5 | |

| Record name | 1-(3,5-Dimethylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3,5 Dimethylphenyl Piperidin 4 One and Its Analogs

Retrosynthetic Approaches to the 1-(3,5-Dimethylphenyl)piperidin-4-one Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C-N Bond Disconnection: The most logical disconnection is the bond between the nitrogen of the piperidin-4-one ring and the 3,5-dimethylphenyl group. This leads to two key precursors: piperidin-4-one and a suitable 3,5-dimethylphenyl electrophile (e.g., 3,5-dimethylphenyl halide). This approach simplifies the synthesis to the preparation of the piperidin-4-one core and a subsequent N-arylation reaction.

Piperidin-4-one Ring Disconnection: Further disconnection of the piperidin-4-one ring itself can be envisioned through several pathways, often involving the cleavage of C-C and C-N bonds. This typically leads to acyclic precursors that can be cyclized to form the desired heterocyclic core. For instance, a double Michael addition of a primary amine to two molecules of an α,β-unsaturated carbonyl compound is a common strategy.

These retrosynthetic strategies guide the development of convergent and efficient synthetic plans, allowing for the modular construction of the target molecule and its analogs.

Targeted Synthesis of the Piperidin-4-one Ring System

The construction of the piperidin-4-one core is a pivotal step in the synthesis of this compound. Several methodologies have been developed for the efficient formation of this heterocyclic system.

Cyclization Reactions and Ring-Closing Methodologies

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. Several named reactions and modern methodologies are employed for the construction of the piperidin-4-one ring.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classical and reliable method for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the corresponding cyclic ketone. For the synthesis of N-substituted piperidin-4-ones, the starting material is typically a diester derived from the bis-Michael addition of a primary amine to two equivalents of an acrylate.

Aza-Michael Addition: The intramolecular aza-Michael addition involves the cyclization of an amino-tethered α,β-unsaturated carbonyl compound. This reaction can be catalyzed by either acid or base and provides a direct route to the piperidin-4-one skeleton.

Ring-Closing Metathesis (RCM): A powerful and versatile tool in modern organic synthesis, RCM utilizes ruthenium-based catalysts to form cyclic olefins from acyclic dienes. For the synthesis of piperidin-4-one precursors, a suitably N-protected diallylamine (B93489) derivative can undergo RCM to form a tetrahydropyridine (B1245486), which can then be converted to the desired piperidin-4-one.

| Cyclization Method | Key Precursor | Catalyst/Reagent | Product |

| Dieckmann Condensation | N-substituted bis(ethoxycarbonylethyl)amine | Sodium ethoxide | N-substituted 3-ethoxycarbonyl-4-piperidone |

| Aza-Michael Addition | N-substituted amino α,β-unsaturated ketone | Acid or Base | N-substituted piperidin-4-one |

| Ring-Closing Metathesis | N-protected diallylamine derivative | Grubbs' catalyst | N-protected tetrahydropyridine |

Mannich-type Reactions and Related Condensation Pathways

Mannich-type reactions are multicomponent reactions that are highly effective for the one-pot synthesis of β-amino carbonyl compounds, including piperidin-4-ones.

Petrenko-Kritschenko Piperidone Synthesis: This classical multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (such as diethyl acetonedicarboxylate), and a primary amine or ammonia. This reaction assembles the piperidin-4-one ring in a single step with the formation of multiple C-C and C-N bonds.

The general mechanism of the Mannich reaction involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol or enolate of the ketoester. A second condensation and cyclization sequence leads to the piperidin-4-one ring.

| Reaction Component 1 | Reaction Component 2 | Reaction Component 3 | Product |

| Aldehyde (2 equiv.) | β-ketoester (1 equiv.) | Primary amine (1 equiv.) | N-substituted 3,5-dicarbethoxy-4-piperidone |

Green Chemistry Principles and Sustainable Synthesis of Piperidin-4-one Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methodologies. Several green chemistry approaches have been applied to the synthesis of piperidin-4-one derivatives.

Use of Green Solvents: Deep eutectic solvents (DES), such as a mixture of glucose and urea, have been employed as biodegradable and non-toxic reaction media for the synthesis of piperidin-4-ones, offering an alternative to volatile organic compounds. researchgate.net Ionic liquids have also been explored as recyclable solvents and catalysts for these transformations.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of piperidin-4-ones, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscpr.res.inrsc.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote the synthesis of piperidin-4-one derivatives, often under milder conditions and with improved yields. bohrium.com

| Green Chemistry Approach | Description | Advantages |

| Deep Eutectic Solvents | Use of biodegradable and non-toxic solvent systems. researchgate.net | Reduced environmental impact, potential for recyclability. |

| Microwave Irradiation | Application of microwave energy to accelerate reactions. niscpr.res.inrsc.org | Faster reaction rates, higher yields, reduced side reactions. |

| Ultrasound Sonication | Use of ultrasonic waves to promote chemical reactions. bohrium.com | Milder reaction conditions, improved yields, enhanced mass transfer. |

Regioselective Introduction of the 3,5-Dimethylphenyl Substituent

The final key step in the synthesis of this compound is the formation of the C-N bond between the piperidin-4-one nitrogen and the 3,5-dimethylphenyl ring.

N-Arylation Strategies

Several transition metal-catalyzed cross-coupling reactions are highly effective for the N-arylation of amines and are widely used for the synthesis of 1-arylpiperidin-4-ones.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for the formation of C-N bonds. It involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its broad substrate scope and functional group tolerance.

Ullmann Condensation: A classical copper-catalyzed N-arylation reaction, the Ullmann condensation typically requires harsher reaction conditions (high temperatures) than palladium-catalyzed methods. However, recent advancements have led to the development of milder, ligand-assisted copper-catalyzed N-arylation protocols that are effective for a range of substrates. researchgate.net

| N-Arylation Method | Catalyst System | Arylating Agent | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligand | Aryl halide or triflate | Mild reaction conditions, broad substrate scope, high functional group tolerance. |

| Ullmann Condensation | Copper catalyst (often with a ligand) | Aryl halide | Traditionally harsh conditions, modern methods offer milder alternatives. researchgate.net |

Post-Cyclization Functionalization of the Piperidine (B6355638) Nitrogen

The introduction of the 3,5-dimethylphenyl group onto the piperidine nitrogen after the formation of the piperidin-4-one core is a key synthetic strategy. This approach allows for the late-stage diversification of piperidin-4-one precursors. Several established methods for N-arylation can be employed for this transformation.

One of the most powerful and widely used methods for forming C-N bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. In a typical procedure, a piperidin-4-one salt (e.g., hydrochloride) would be reacted with 1-bromo-3,5-dimethylbenzene (B43891) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can influence the reaction conditions required.

Another classical method is the Ullmann condensation , which utilizes a copper catalyst to promote the N-arylation. While historically requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. This reaction would involve the coupling of piperidin-4-one with a 1-halo-3,5-dimethylbenzene derivative in the presence of a copper catalyst and a base.

The table below summarizes representative conditions for these N-arylation reactions, based on general procedures for similar substrates.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature | Representative Yield (%) |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, XPhos, etc. | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C | 70-95 |

| Ullmann Condensation | CuI, Cu₂O, or Cu(acac)₂ | 1,10-Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 °C | 60-90 |

These post-cyclization functionalization strategies offer a convergent approach to a library of N-aryl piperidin-4-ones, enabling the exploration of structure-activity relationships by varying the aryl group.

Stereocontrolled Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral derivatives of this compound is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Several strategies can be employed to achieve stereocontrol in the synthesis of these compounds.

One approach involves the use of a chiral auxiliary attached to the piperidine ring precursor. The auxiliary directs the stereochemical outcome of subsequent reactions, and is then removed to provide the chiral product. For instance, a chiral amine can be used in the initial cyclization reaction to establish a stereocenter, which then influences the stereochemistry of other substituents on the piperidine ring.

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of chiral piperidines. Chiral catalysts, such as those based on transition metals like rhodium, ruthenium, or iridium, can be used to catalyze key bond-forming reactions in an enantioselective manner. For example, an asymmetric hydrogenation of a tetrahydropyridine precursor could establish a chiral center on the piperidine ring.

Furthermore, diastereoselective reactions can be employed to control the relative stereochemistry of multiple stereocenters. For example, the reduction of the ketone in a pre-existing chiral piperidin-4-one can be performed diastereoselectively to yield a specific diastereomer of the corresponding alcohol. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.

The following table presents a conceptual overview of stereocontrolled synthetic approaches that could be adapted for chiral this compound derivatives.

| Strategy | Key Step | Chiral Source | Expected Outcome |

| Chiral Auxiliary | Diastereoselective cyclization | Chiral amine or alcohol | Enantiomerically enriched piperidin-4-one precursor |

| Asymmetric Catalysis | Enantioselective hydrogenation of a tetrahydropyridine | Chiral metal-ligand complex | Enantiomerically enriched piperidine derivative |

| Diastereoselective Reduction | Reduction of the C4-keto group | Chiral reducing agent or substrate control | Diastereomerically enriched piperidin-4-ol derivative |

Cascade Reactions and Multi-Component Strategies for Complex Analog Synthesis

Cascade reactions and multi-component reactions (MCRs) offer highly efficient and atom-economical pathways to complex molecular architectures from simple starting materials in a single synthetic operation. nih.gov These strategies are particularly attractive for the synthesis of libraries of structurally diverse analogs of this compound.

A multi-component reaction , such as the Hantzsch pyridine (B92270) synthesis or a variation thereof, could be adapted to construct the piperidine ring of this compound in a one-pot process. This would typically involve the condensation of an aldehyde, a β-ketoester, and an amine (in this case, 3,5-dimethylaniline) to form a dihydropyridine, which can then be further modified to the desired piperidin-4-one. The use of MCRs allows for the rapid generation of a wide range of analogs by simply varying the starting components. researchgate.net

Cascade reactions , also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. nih.gov For the synthesis of complex piperidine analogs, a cascade reaction could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent functionalization. These processes can lead to the formation of multiple bonds and stereocenters in a single step, significantly increasing synthetic efficiency.

The table below illustrates the potential of these advanced strategies for the synthesis of complex piperidin-4-one analogs.

| Strategy | Key Transformation | Starting Materials | Potential Products |

| Multi-Component Reaction | One-pot condensation and cyclization | Aldehyde, β-ketoester, 3,5-dimethylaniline | Highly substituted 1-(3,5-dimethylphenyl)dihydropyridines |

| Cascade Reaction | Michael addition-intramolecular cyclization | α,β-Unsaturated ketone, enamine derived from 3,5-dimethylaniline | Fused or spirocyclic this compound analogs |

The application of these advanced synthetic methodologies provides powerful tools for the efficient and versatile synthesis of this compound and its complex, chiral analogs, thereby facilitating the exploration of their potential applications in various fields of chemical and biological science.

Chemical Reactivity and Derivatization Pathways of 1 3,5 Dimethylphenyl Piperidin 4 One

Transformations of the Piperidin-4-one Carbonyl Group

The ketone functionality at the C4 position of the piperidine (B6355638) ring is a focal point for numerous chemical modifications. Its reactivity is characteristic of a typical cyclic ketone, influenced by the electronic and steric environment of the piperidine ring.

Nucleophilic Addition Reactions and Subsequent Elaborations

The carbonyl carbon of 1-(3,5-Dimethylphenyl)piperidin-4-one is electrophilic and susceptible to attack by various nucleophiles. This fundamental reaction opens pathways to a wide range of derivatives. Nucleophilic addition can be followed by subsequent elimination or rearrangement reactions to yield more complex structures.

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group is a standard method for introducing new carbon-carbon bonds. This reaction typically yields tertiary alcohols. For instance, the reaction with methylmagnesium bromide would produce 1-(3,5-dimethylphenyl)-4-methylpiperidin-4-ol. The stereochemistry of the addition can be influenced by the conformation of the piperidine ring.

Another important class of nucleophilic additions involves cyanide ions, leading to the formation of cyanohydrins. These intermediates are valuable synthetic precursors that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols. The reactivity of the piperidone core with nucleophiles like cyanide has been noted in related systems, where such additions lead to significant changes in the molecule's spectroscopic properties. researchgate.net

The addition of amines, thiols, and other heteroatomic nucleophiles to the carbonyl group is also a feasible transformation, often catalyzed by acid or base. lookchem.comlookchem.comrsc.org These reactions can lead to the formation of enamines, imines, or gem-diheteroatomic substituted piperidines, depending on the reaction conditions and the nature of the nucleophile. lookchem.com In some cases, nucleophilic addition can even trigger ring-opening reactions, particularly with sterically hindered piperidone systems. lookchem.comlookchem.com

| Nucleophile | Reagent Example | Product Type |

| Carbon Nucleophile | Phenylmagnesium bromide | Tertiary alcohol |

| Cyanide | Sodium cyanide | Cyanohydrin |

| Nitrogen Nucleophile | Hydroxylamine (B1172632) | Oxime |

| Sulfur Nucleophile | Ethanethiol | Thioacetal |

This table represents expected reactions based on the general reactivity of piperidin-4-ones.

Reductions to Piperidinols and Oxidations

The carbonyl group of this compound can be readily reduced to the corresponding secondary alcohol, 1-(3,5-dimethylphenyl)piperidin-4-ol. This transformation is a key step in the synthesis of many biologically active piperidine derivatives. ontosight.ai

A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the stereochemical outcome of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). googleapis.com Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel is also an effective method. nih.gov The reduction can lead to the formation of two diastereomeric piperidinols, cis and trans, depending on whether the hydride attacks from the axial or equatorial face of the ring. The stereoselectivity of this reduction is a subject of considerable study in piperidine chemistry.

Conversely, the corresponding 1-(3,5-dimethylphenyl)piperidin-4-ol can be oxidized back to the parent ketone. Standard oxidation conditions, such as those employing chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions, are typically effective for this transformation. This reversible reduction-oxidation pathway provides a flexible strategy for the manipulation of the C4 position of the piperidine ring.

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | 1-(3,5-Dimethylphenyl)piperidin-4-ol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(3,5-Dimethylphenyl)piperidin-4-ol |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(3,5-Dimethylphenyl)piperidin-4-ol |

| Oxidation | Pyridinium chlorochromate (PCC) | This compound |

This table outlines common reagents for the interconversion of piperidinones and piperidinols.

Condensation Reactions with Carbonyl Reagents

The α-protons adjacent to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions with various electrophiles, most notably aldehydes and ketones.

The base-catalyzed aldol (B89426) condensation with aromatic aldehydes is a particularly well-documented reaction for piperidin-4-one scaffolds. This reaction typically involves the condensation of two equivalents of an aromatic aldehyde with the C3 and C5 positions of the piperidin-4-one ring, leading to the formation of 3,5-diarylidenepiperidin-4-one derivatives. researchgate.net For example, reacting this compound with benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) would be expected to yield 1-(3,5-dimethylphenyl)-3,5-dibenzylidenepiperidin-4-one. These α,β-unsaturated ketone products (bis-chalcone analogues) are themselves versatile synthetic intermediates and have been investigated for various biological activities. researchgate.net

Condensation can also occur with other carbonyl reagents. For instance, reaction with hydroxylamine yields the corresponding oxime, while reaction with hydrazine (B178648) or its derivatives can form hydrazones or lead to further cyclization products. chemrevlett.comresearchgate.net

| Reagent | Reaction Type | Product Type |

| Benzaldehyde | Aldol Condensation | 3,5-Dibenzylidenepiperidin-4-one |

| Hydroxylamine | Condensation | Piperidin-4-one oxime |

| Phenylhydrazine | Condensation | Piperidin-4-one phenylhydrazone |

This table illustrates typical condensation reactions of the piperidin-4-one core.

Modifications at the Piperidine Nitrogen

The nitrogen atom in the this compound is a tertiary amine, which limits some of the typical reactions seen with secondary piperidines. However, it can still undergo specific modifications.

Acylation, Sulfonylation, and Carbamoylation Reactions

Direct acylation, sulfonylation, or carbamoylation at the nitrogen atom of this compound is not feasible as it is a tertiary amine with no available N-H bond for substitution. These reactions are characteristic of secondary amines.

However, it is important to note that N-acyl, N-sulfonyl, and N-carbamoyl piperidin-4-ones are significant classes of compounds. whiterose.ac.uk They are typically synthesized from a secondary piperidin-4-one precursor, which is then reacted with an appropriate acylating, sulfonylating, or carbamoylating agent. For example, piperidin-4-one can be reacted with acetyl chloride to yield N-acetylpiperidin-4-one, or with a sulfonyl chloride to form an N-sulfonylpiperidin-4-one. researchgate.netgoogle.com These derivatives are structurally related to the title compound, differing in the substituent at the nitrogen atom.

| Reaction on Precursor (Piperidin-4-one) | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-Acylpiperidin-4-one |

| Sulfonylation | Tosyl Chloride | N-Sulfonylpiperidin-4-one |

| Carbamoylation | Phenyl Isocyanate | N-Carbamoylpiperidin-4-one |

This table shows reactions on a secondary piperidine precursor to generate analogues of the title compound.

Further Alkylation and Quaternization Strategies

As a tertiary amine, the nitrogen atom of this compound possesses a lone pair of electrons and can act as a nucleophile. It can react with alkylating agents, such as alkyl halides, to undergo N-alkylation. This reaction results in the formation of a quaternary ammonium (B1175870) salt, also known as a piperidinium (B107235) salt.

For example, treatment of this compound with methyl iodide would yield 1-(3,5-dimethylphenyl)-1-methylpiperidin-4-onium iodide. The formation of these quaternary salts introduces a permanent positive charge on the nitrogen atom, which significantly alters the physical and chemical properties of the molecule, such as its solubility and biological activity. The synthesis of such pyridinium and piperidinium salts is a common strategy in medicinal chemistry. nih.govchemrxiv.org

| Alkylating Agent | Product |

| Methyl Iodide | 1-(3,5-Dimethylphenyl)-1-methylpiperidin-4-onium iodide |

| Benzyl (B1604629) Bromide | 1-Benzyl-1-(3,5-dimethylphenyl)piperidin-4-onium bromide |

| Ethyl Triflate | 1-Ethyl-1-(3,5-dimethylphenyl)piperidin-4-onium triflate |

This table provides examples of quaternization reactions starting from this compound.

Reactivity of the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl group is a key component of the molecule, offering several avenues for chemical modification. Its reactivity is primarily governed by the activating, ortho/para-directing nature of the two methyl groups and the electronic influence of the N-piperidin-4-one substituent.

Aromatic Electrophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of the 1-(3,5-dimethylphenyl) moiety, the two methyl groups are electron-donating, which activates the ring towards electrophilic attack compared to unsubstituted benzene. libretexts.org These groups direct incoming electrophiles to the ortho and para positions.

The N-piperidin-4-one substituent's effect is more complex. The nitrogen atom's lone pair can donate electron density into the ring via resonance, also acting as an ortho/para director. However, under the strongly acidic conditions often required for EAS reactions like nitration, the nitrogen atom can be protonated. stackexchange.com This protonated form becomes a strongly electron-withdrawing inductive group, which deactivates the ring and directs incoming electrophiles to the meta position relative to itself. stackexchange.com

The regiochemical outcome of an EAS reaction on this compound is therefore a result of the combined directing effects of three substituents, heavily influenced by reaction conditions.

Positions Activated by Methyl Groups: The C2, C4, and C6 positions of the phenyl ring are electronically activated.

Position Activated by N-Piperidinyl Group (non-acidic conditions): The C2 and C6 positions are activated.

Steric Hindrance: The C2 and C6 positions are sterically hindered by the bulky piperidine ring, potentially disfavoring substitution at these sites.

Common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Nitro-3,5-dimethylphenyl)piperidin-4-one |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 1-(4-Bromo-3,5-dimethylphenyl)piperidin-4-one |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-Acyl-3,5-dimethylphenyl)piperidin-4-one |

| Sulfonation | Fuming H₂SO₄ | 1-(3,5-Dimethyl-4-sulfophenyl)piperidin-4-one |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Functionalization of Methyl Groups

The two methyl groups on the phenyl ring are susceptible to reactions characteristic of benzylic positions, primarily oxidation and free-radical halogenation. masterorganicchemistry.com

Benzylic Oxidation: The benzylic C-H bonds are weaker than typical alkyl C-H bonds, allowing for their selective oxidation. nih.gov Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl groups into carboxylic acids. Depending on the stoichiometry and reaction conditions, it may be possible to achieve mono- or di-oxidation, yielding the corresponding benzoic acid derivatives. These transformations are valuable for introducing acidic functional groups or for further derivatization. researchgate.net

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (typically bromine or chlorine) via a free-radical chain reaction. wikipedia.org This reaction is commonly initiated by UV light or a radical initiator using reagents like N-Bromosuccinimide (NBS). youtube.com This process would convert one or both methyl groups into bromomethyl groups, which are versatile synthetic handles for introducing a wide variety of other functional groups through nucleophilic substitution.

Ring Transformations and Rearrangement Reactions of the Piperidin-4-one Core

The piperidin-4-one core is a versatile scaffold that can undergo several synthetically useful rearrangement and ring-transformation reactions. These reactions typically involve the carbonyl group and adjacent carbon atoms, leading to ring expansion or contraction.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgambeed.com For this compound, this would result in the insertion of an oxygen atom adjacent to the carbonyl group, expanding the six-membered piperidinone ring to a seven-membered caprolactam analog (an oxazepan-5-one). organic-chemistry.org The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms; typically, the more substituted carbon migrates preferentially. lscollege.ac.in

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide. organic-chemistry.orgwikipedia.org First, the ketone of this compound is converted to its corresponding oxime using hydroxylamine. Upon treatment with acid (e.g., sulfuric acid, PPA) or other reagents like tosyl chloride, the oxime undergoes rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction expands the piperidine ring to a seven-membered lactam (a diazepan-5-one). derpharmachemica.com The migration of the carbon atom anti-periplanar to the oxime's hydroxyl group is a key feature of this stereospecific reaction. wikipedia.org

Favorskii Rearrangement: This rearrangement occurs on α-halo ketones in the presence of a base, leading to a ring contraction. wikipedia.orgnumberanalytics.com The reaction first requires the α-halogenation of the piperidin-4-one at the C3 or C5 position. When the resulting α-halo ketone is treated with a base (e.g., sodium methoxide), it rearranges through a cyclopropanone (B1606653) intermediate to form a five-membered ring carboxylic acid derivative (a proline derivative). ddugu.ac.innrochemistry.com This transformation provides a powerful method for converting piperidine scaffolds into substituted pyrrolidines. slideshare.net

In Depth Spectroscopic and Structural Elucidation of 1 3,5 Dimethylphenyl Piperidin 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Through various 1D and 2D NMR techniques, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 1-(3,5-Dimethylphenyl)piperidin-4-one can be achieved, offering insights into its conformational dynamics in solution. nih.govresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The signals for the aromatic protons of the 3,5-dimethylphenyl group are expected to appear in the downfield region, while the protons of the piperidine (B6355638) ring will resonate more upfield. The multiplicity of these signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, which can be decoded to map out the connectivity of the atoms. niscpr.res.in

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. The carbonyl carbon of the piperidin-4-one ring is characteristically found at a low field (high ppm value).

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments. A COSY spectrum reveals which protons are coupled to each other, while an HSQC spectrum correlates each proton with the carbon atom it is directly attached to. nih.govresearchgate.net Furthermore, the HMBC (Heteronuclear Multiple Bond Correlation) experiment can identify longer-range couplings between protons and carbons, helping to piece together the entire molecular puzzle. nih.govresearchgate.net

Conformational analysis, particularly of the flexible piperidine ring, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.comslideshare.net This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org The presence or absence of NOESY cross-peaks can help determine the preferred conformation of the piperidine ring, such as a chair, boat, or twist-boat form. mdpi.comresearchgate.net The relative orientation of substituents on the ring can also be deduced from these spatial correlations. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-N | - | 140 - 150 |

| Aromatic C-CH₃ | - | 135 - 145 |

| CH₃ | 2.0 - 2.5 | 20 - 25 |

| Piperidine C=O | - | 200 - 210 |

| Piperidine CH₂ (adjacent to N) | 3.0 - 4.0 | 45 - 55 |

| Piperidine CH₂ (adjacent to C=O) | 2.5 - 3.5 | 40 - 50 |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing Analysis

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces. In the case of this compound, which lacks strong hydrogen bond donors like N-H or O-H, the packing is likely dominated by weaker interactions such as C-H···O and C-H···π interactions. nih.govnih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, forming weak hydrogen bonds with C-H groups of neighboring molecules. researchgate.netnih.gov These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. rsc.org The aromatic ring can also participate in C-H···π interactions, where a C-H bond from an adjacent molecule is directed towards the electron-rich face of the dimethylphenyl ring. nih.gov Analysis of the crystal packing can reveal patterns and motifs, such as chains or sheets, formed by these intermolecular interactions. nih.govijream.org

Conformational Preferences of the Piperidine Ring

In the solid state, the six-membered piperidine ring is expected to adopt a low-energy conformation. The most common conformation for piperidine rings is a chair form, which minimizes both angular and torsional strain. niscpr.res.inresearchgate.netnih.gov However, the presence of substituents can sometimes favor other conformations like a boat or a twist-boat. nih.govchemrevlett.com SCXRD data would definitively establish the conformation of the piperidine ring in the crystal structure of this compound. It would also show the orientation of the 3,5-dimethylphenyl group relative to the piperidine ring, i.e., whether it is in an axial or equatorial position. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific groups within this compound. researchgate.netresearchgate.netnih.govchemrevlett.comderpharmachemica.com

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. The C-N stretching vibration of the tertiary amine would also be observable. Aromatic C-H and aliphatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. derpharmachemica.comresearchgate.net Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. derpharmachemica.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the aromatic C=C bonds, often produce stronger signals in Raman than in IR. This can be particularly useful for confirming the structure of the aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1700 - 1725 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1250 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| CH₃ | Bending | ~1375 and ~1450 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound and for studying its fragmentation patterns. researchgate.netresearchgate.net HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the unambiguous determination of the elemental composition of this compound. This exact mass measurement serves as a powerful confirmation of the compound's molecular formula.

Computational and Theoretical Investigations of 1 3,5 Dimethylphenyl Piperidin 4 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For piperidin-4-one derivatives, DFT methods are employed to optimize the molecular geometry, providing insights into bond lengths, bond angles, and torsional angles. nih.govnih.gov Such studies have consistently shown that the piperidine (B6355638) ring in these compounds typically adopts a stable chair conformation. nih.govasianpubs.orgresearchgate.net

DFT calculations are also crucial for determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's charge transfer characteristics and chemical reactivity. nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability; a larger gap implies higher stability and lower reactivity. nih.gov These quantum chemical descriptors are instrumental in predicting how the molecule might interact with biological targets.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with receptor binding sites. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations for Piperidin-4-one Scaffolds

| Parameter | Significance | Typical Application |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Foundation for all other computational studies like docking and MD simulations. jksus.org |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity and the sites prone to electrophilic attack. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity and the sites prone to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecule's surface. | Identifies regions for electrostatic interactions with biological targets. nih.gov |

Note: This table represents typical parameters and their significance derived from studies on related piperidin-4-one compounds, as specific DFT data for 1-(3,5-Dimethylphenyl)piperidin-4-one is not detailed in the provided sources.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and movements of a molecule over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The piperidine ring can undergo conformational changes, and the orientation of the 3,5-dimethylphenyl substituent can vary, all of which can be sampled during an MD simulation. researchgate.net

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. preprints.org After a ligand is docked into a receptor's binding site, an MD simulation can reveal how the ligand and protein interact and adjust over time, providing a more realistic model of the binding event. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) are monitored to evaluate the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. preprints.org These simulations help refine docking results and provide deeper insights into the thermodynamics and kinetics of ligand binding.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

The success of a drug candidate is highly dependent on its ADMET properties. In silico tools play a crucial role in the early stages of drug discovery by predicting these properties, thereby reducing the risk of late-stage failures. d-nb.infonih.gov For compounds like this compound, various computational models can predict key pharmacokinetic and physicochemical parameters.

These predictions are often based on established rules like Lipinski's Rule of Five, which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. zhanggroup.orgresearchgate.net Many ADMET prediction tools are available, such as SwissADME and admetSAR, which can forecast a wide range of properties including gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. d-nb.inforesearchgate.netalliedacademies.org

Table 2: Predicted ADMET Properties for Piperidin-4-one Derivatives

| Property | Predicted Value/Range | Importance in Drug Discovery |

| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |

| LogP | < 5 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and binding to targets. |

| Blood-Brain Barrier (BBB) Permeability | Yes/No | Crucial for CNS-acting drugs. alliedacademies.org |

| Human Intestinal Absorption (HIA) | High/Low | Predicts oral bioavailability. alliedacademies.org |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. researchgate.net |

| Toxicity Class | 1 (toxic) to 6 (non-toxic) | Early assessment of potential toxicity. researchgate.net |

Note: This table provides a general overview of ADMET properties predicted for druglike small molecules, including piperidine derivatives, based on computational models. researchgate.netresearchgate.net

Molecular Docking and Ligand-Target Interaction Studies for Biological Mechanism Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov This method is extensively used to understand the binding mode of piperidin-4-one derivatives to various biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels. nih.govnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein and scoring different poses based on their binding energy. openmedicinalchemistryjournal.com The results of a docking study can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. nih.gov For instance, the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a donor, forming key interactions with amino acid residues like aspartate or glutamate (B1630785) in the binding pocket. nih.gov These insights are vital for understanding the mechanism of action and for designing new analogs with improved affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design

QSAR and pharmacophore modeling are essential tools for the rational design of new drugs. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov For a class of compounds like piperidin-4-ones that are active against a particular receptor, a pharmacophore model can be developed based on the structures of the most active ligands. researchgate.net This model then serves as a 3D query to screen large compound libraries for new potential hits or to guide the modification of existing leads to better fit the pharmacophore and enhance biological activity. nih.govnih.gov

Biological Activity Profiling and Mechanistic Elucidation of 1 3,5 Dimethylphenyl Piperidin 4 One Derivatives

Exploration of Pharmacological Targets and Receptor Binding Affinity

The therapeutic potential of 1-(3,5-Dimethylphenyl)piperidin-4-one derivatives is fundamentally linked to their ability to interact with specific biological macromolecules. This section details the enzyme inhibitory activities and the receptor binding profiles that have been identified for this class of compounds.

Enzyme Inhibition Assays (e.g., Proteases, Kinases, Hydrolases)

Proteases: The inhibition of proteases is a key strategy in the development of treatments for viral diseases and cancer. google.com Certain 1,4,4-trisubstituted piperidine (B6355638) derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.gov While the inhibitory activity was described as modest, these findings establish the piperidine scaffold as a novel class of non-covalent CoV Mpro inhibitors, warranting further optimization. nih.gov In silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro. nih.gov The main protease remains an attractive target for drug development against SARS-CoV-2. nih.gov

Kinases: Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Derivatives of 3,5-bis(benzylidene)piperidin-4-one have shown potent inhibitory activity against IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway. nih.gov The compound EF24 (3,5-bis(2-flurobenzylidene)piperidin-4-one) was found to directly target IKK, thereby suppressing the NF-κB pathway. nih.gov Another analog, EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone), demonstrated even more potent inhibition of IKKβ, with an IC50 value of approximately 1.92 µM, compared to EF24's IC50 of about 131 µM. nih.gov Furthermore, other piperidine-based compounds have been developed as potent inhibitors of Checkpoint kinase 1 (CHK1), a crucial component of the DNA damage response pathway, making it a valuable target in cancer therapy. wikipedia.org

Hydrolases: Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being explored for anti-inflammatory and cardiovascular therapies. A class of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides has been identified as potent inhibitors of sEH. Structure-activity relationship studies revealed that the triazine heterocycle was essential for high potency and selectivity. Optimization of this series led to the identification of tool compounds with robust in vivo target engagement.

Receptor Agonist/Antagonist Profiling (e.g., CXCR3, Dopamine (B1211576), Serotonin)

CXCR3: The chemokine receptor CXCR3 is involved in inflammatory responses, and its antagonists are of interest for treating autoimmune diseases. While several classes of small molecule CXCR3 antagonists have been developed, specific derivatives of this compound targeting this receptor are not extensively documented in the reviewed literature. However, the broader class of piperidine-containing molecules continues to be explored for chemokine receptor modulation.

Dopamine: Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are major targets for antipsychotic drugs and treatments for other CNS disorders. Piperidine-based scaffolds have been successfully developed as selective dopamine D4 receptor antagonists. For instance, a series of 4-benzyloxypiperidine derivatives showed good activity and selectivity for the D4 receptor over other dopamine receptor subtypes. Another study on 1-(4-(4-benzylpiperidin-1-yl)butyl)-3,4-dihydroquinolin-2(1H)-one derivatives also highlighted their high affinity for the D4 receptor, with pKi values ranging from 6.12 to 9.18. The selectivity for D4 over D2 and D3 receptors varied significantly based on structural modifications, indicating a tunable pharmacological profile.

| Compound | D4R pKi | D2/D4 Selectivity | D3/D4 Selectivity |

| Compound 7 | 9.08 | 1514 | 1413 |

| Compound 8 | 9.18 | 2239 | 1202 |

| Compound 10 | 7.64 | 11 | 2.2 |

| Compound 11 | 6.12 | 5.8 | 1.4 |

| Compound 13 | 7.91 | 24 | 4.7 |

| Compound 14 | 6.81 | 12 | 2.3 |

| Data sourced from a study on D4 receptor antagonists. |

Serotonin (B10506): Serotonin (5-HT) receptors are implicated in a wide range of neuropsychiatric disorders. nih.gov Piperidine and piperazine (B1678402) moieties are common structural features in ligands targeting various serotonin receptor subtypes. Specifically, N-substituted piperidine derivatives have been developed as potent 5-HT2A receptor antagonists, which are considered promising for treating psychosis without the extrapyramidal side effects associated with dopamine D2 antagonism. nih.gov For example, a series of 1-[2-[4-[3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]-ethyl]-2-imidazolidinones demonstrated high affinity and selectivity for 5-HT2 receptors over dopamine D2 receptors. The 2,5-dimethyl substituted version showed an IC50 of 3.4 nM for 5-HT2 receptors, while its affinity for D2 receptors was significantly lower (IC50 = 6900 nM).

In Vitro Cellular Activity Studies

Following target identification, assessing the effects of these derivatives on cellular models is crucial. This section covers their antiproliferative and cytotoxic effects on cancer cells, their ability to modulate key signaling pathways, and their immunomodulatory properties.

Antiproliferative and Cytotoxicity Assessments in Cancer Cell Lines

Derivatives of piperidin-4-one have consistently demonstrated significant cytotoxic and antiproliferative activity across a diverse range of human cancer cell lines. A series of 3,5-bis(benzylidene)-4-piperidones showed high toxicity towards human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) and other malignant cells like Colo-205 (colon adenocarcinoma) and CEM (lymphoid) cells. Notably, these compounds often exhibit tumor-selective toxicity, being less harmful to non-malignant cells.

In one study, novel 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and related quaternary ammonium (B1175870) salts were found to be potent cytotoxins with submicromolar CC50 values against Ca9-22, HSC-2, and HSC-4 cell lines. The average CC50 for one series was 0.40 µM, and for the related quaternary salts, it was 0.29 µM, with some compounds exceeding the potency of established anticancer agents like doxorubicin. Similarly, 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones also displayed submicromolar CC50 values against cancer cells and showed selective toxicity for malignant cells over normal ones.

| Cell Line | Cancer Type | Representative CC50/IC50/GI50 (µM) | Reference Compound(s) |

| Ca9-22 | Oral Squamous Carcinoma | < 1 (Avg. 0.29-0.40) | Quaternary ammonium salts, Piperidone oximes |

| HSC-2 | Oral Squamous Carcinoma | < 1 | 3,5-bis(benzylidene)-4-piperidones |

| HSC-4 | Oral Squamous Carcinoma | < 1 | 3,5-bis(benzylidene)-4-piperidones |

| MCF7 | Breast Adenocarcinoma | 1.47 - 11.83 | 2,4-diaminoquinazoline derivatives |

| HCT-116 | Colorectal Cancer | 1.47 - 11.83 | 2,4-diaminoquinazoline derivatives |

| A549 | Lung Cancer | 1.58 - 4.68 | 2,4-diaminoquinazoline derivatives |

| This table presents a summary of antiproliferative data from various studies on piperidine/piperazine derivatives. |

Modulation of Cellular Signaling Pathways (e.g., ERK, NF-κB, HIF1α)

ERK: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that drives tumor development and proliferation in many cancers. While inhibition of this pathway is a validated therapeutic strategy, direct evidence specifically linking this compound derivatives to ERK modulation is not extensively covered in the available research. However, given the broad anticancer activity of piperidin-4-ones, interference with critical proliferation pathways like MAPK/ERK remains a plausible, yet underexplored, mechanism of action for this class of compounds.

NF-κB: The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and immunity, and its aberrant activation is linked to cancer. nih.gov Several piperidin-4-one derivatives that are analogues of curcumin (B1669340) have been identified as potent inhibitors of this pathway. nih.gov The compound EF24 was shown to suppress NF-κB signaling by directly inhibiting IκB kinase (IKK). nih.gov The related compound, EF31, was an even more potent inhibitor of LPS-induced NF-κB DNA binding (IC50 ~5 µM) compared to EF24 (IC50 ~35 µM) and curcumin (IC50 >50 µM). nih.gov This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of its target genes, which include pro-inflammatory cytokines. nih.govnih.gov

HIF1α: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, promoting angiogenesis and tumor survival. The antitumor activity of 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one was presumed to be linked to the inhibition of this pro-angiogenic transcription factor.

Immunomodulatory and Anti-inflammatory Effects

Beyond direct cytotoxicity to cancer cells, piperidin-4-one derivatives possess significant immunomodulatory and anti-inflammatory capabilities. The curcumin analogue 3,5-Bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one (BBP) has demonstrated potent immunosuppressive effects both in vitro and in vivo.

In studies using male Balb/c mice, BBP showed a significant, dose-dependent reduction in neutrophil migration, phagocytic activity, and the production of reactive oxygen species (ROS). It also inhibited lymphocyte proliferation, downregulated the expression of effector T-cells (CD4+ and CD8+), and reduced the secretion of Th1/Th2 cytokines. Encapsulating BBP in nanoparticles enhanced these immunosuppressive effects. The anti-inflammatory properties of these compounds are often linked to their ability to inhibit the NF-κB pathway, as seen with the analogue EF31, which potently inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

Investigation of Specific Bioactivities

The piperidin-4-one scaffold is a versatile heterocyclic structure that serves as a foundation for compounds with a wide array of pharmacological activities. biomedpharmajournal.orgnih.gov Modifications to this core, particularly at the nitrogen atom and positions 2, 3, 5, and 6 of the ring, have led to the development of derivatives with significant antimicrobial, antiviral, and neuropharmacological properties. biomedpharmajournal.orgresearchgate.net

Derivatives of the piperidin-4-one nucleus have demonstrated notable efficacy against various bacterial and fungal pathogens. biomedpharmajournal.org The introduction of specific chemical moieties to the core structure can significantly enhance this activity. For instance, the synthesis of thiosemicarbazone derivatives from 2,6-diaryl-3-methyl-4-piperidones has been shown to boost antifungal potency when compared to the parent piperidone compounds. biomedpharmajournal.org

The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition against microbial growth. Studies on various substituted piperidin-4-ones have revealed broad-spectrum activity. For example, certain 3,5-diarylidene-4-piperidone derivatives have been tested against a panel of pathogenic bacteria and fungi, showing variable but promising results. researchgate.net One particular derivative, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one, exhibited the best antifungal activity against Aspergillus niger and Aspergillus fumigatus. researchgate.net

The antibacterial and antifungal screening of several N-substituted 3,5-dibenzylidene-4-piperidone derivatives revealed that the nature of the substituent on the nitrogen atom plays a crucial role in determining the antimicrobial spectrum and potency. The data below summarizes the activity of selected derivatives against representative microbial strains. researchgate.net

| Compound | Substituent on Nitrogen | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|---|

| 5a | 4-methylbenzenesulfonyl | S. aureus | 16 | A. niger | 18 |

| 5b | 4-chlorobenzenesulfonyl | S. aureus | 20 | A. niger | 20 |

| 5e | 3,5-dichloro-2-hydroxybenzenesulfonyl | S. aureus | 22 | A. niger | 26 |

| 5e | 3,5-dichloro-2-hydroxybenzenesulfonyl | V. cholerae | 18 | A. fumigatus | 24 |

| 3a | Acetyl | E. coli | 14 | C. albicans | 17 |

| 3f | Benzoyl | E. coli | 15 | C. albicans | 13 |

The piperidin-4-one nucleus is recognized as a key pharmacophore in the development of agents with anti-HIV activity. nih.gov Specifically, derivatives incorporating this scaffold have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a critical component of highly active antiretroviral therapy (HAART) as they bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, disrupting its catalytic activity and halting viral replication. nih.govpharmacology2000.com

Research into diarylpyrimidine (DAPY) analogues, which are potent NNRTIs, has provided insights into how piperidine-containing structures can be optimized for antiviral potency. nih.gov While not direct derivatives of this compound, studies on piperidine-4-yl-aminopyrimidines have identified compounds with high potency against wild-type HIV-1 and a wide range of NNRTI-resistant viral strains. researchgate.net The modification of the piperidine wing in these molecules has been a successful strategy to enhance their inhibitory profile. For example, the introduction of N-phenyl piperidine analogs led to the discovery of 3-carboxamides as a particularly active series against HIV-1. researchgate.net

The antiviral efficacy of these compounds is typically quantified by their half-maximal effective concentration (EC₅₀) against viral replication in cell cultures. The table below presents the activity of representative NNRTI compounds containing piperidine or related motifs against wild-type HIV-1.

| Compound Class | Example Compound | Linker/Key Feature | Anti-HIV-1 Activity (EC₅₀, nM) | Reference |

|---|---|---|---|---|

| Diarylpyrimidine (DAPY) | Compound 13 | CO linker | 4 | nih.gov |

| Diarylpyrimidine (DAPY) | Compound 35 | O linker | 2 | nih.gov |

| Diarylpyrimidine (DAPY) | Compound 37 | NH linker | 3 | nih.gov |

| Piperidin-4-yl-aminopyrimidine | Compound 3 | Modified Wing I | 24 | researchgate.net |

Piperidin-4-one derivatives are known to possess a range of biological activities, including effects on the central nervous system (CNS). biomedpharmajournal.org These properties stem from the ability of these compounds to interact with various neurotransmitter receptors and enzymes.

Certain piperidine derivatives have been identified as potent antagonists for both the histamine (B1213489) H₃ receptor (H₃R) and the sigma-1 receptor (σ₁R). nih.gov H₃Rs are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters, making them a target for neurological and psychiatric disorders. nih.gov The σ₁R is involved in modulating intracellular calcium signaling and neuronal excitability. unict.it Dual-acting antagonists of H₃R and σ₁R have shown promise for antinociceptive (pain-relieving) activity. nih.gov

Furthermore, the piperidine scaffold is a core component of highly potent and selective acetylcholinesterase (AChE) inhibitors. nih.gov For instance, the drug Donepezil, which is based on a 1-benzyl-4-(substituted)piperidine structure, is used to treat Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.gov Structure-activity relationship studies have shown that derivatives like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine are among the most potent AChE inhibitors discovered. nih.gov

The table below summarizes the receptor binding affinities and enzyme inhibitory concentrations for selected neuropharmacologically active piperidine derivatives.

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-Cyclohexyl-4-(3-(1H-imidazol-4-yl)propyl)piperidine | Histamine H₃ Receptor | Kᵢ | 7.70 nM | nih.gov |

| 1-Cyclohexyl-4-(3-(1H-imidazol-4-yl)propyl)piperidine | Sigma-1 Receptor | Kᵢ | 3.64 nM | nih.gov |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | IC₅₀ | 5.7 nM | nih.gov |

| Piperine Derivative (SCT-66) | GABAₐ Receptor | Modulation | Potent Modulator | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

The biological activity of this compound derivatives is profoundly influenced by their three-dimensional structure and the nature of their chemical substituents. researchgate.net Comprehensive Structure-Activity Relationship (SAR) studies are essential to understand how specific structural modifications affect potency and selectivity, thereby guiding the design of more effective therapeutic agents. researchgate.netnih.gov

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. unina.it For the piperidin-4-one class of compounds, the heterocyclic ring itself is a central pharmacophoric element. nih.gov

Nitrogen Substitution: The substituent on the piperidine nitrogen is critical for activity. In AChE inhibitors, a benzyl (B1604629) group on the nitrogen is a key feature for potent activity. nih.gov In antimicrobial agents, attaching arylsulfonyl or alkylcarbonyl groups to the nitrogen has been shown to modulate antibacterial and antifungal potency. researchgate.net

Ring Substitution (Positions 2, 3, 5, 6): Substitutions on the carbon atoms of the piperidine ring are crucial for defining the compound's biological profile. researchgate.net

Antimicrobial Activity: The presence of aryl groups at positions 2 and 6 is a common feature in antimicrobial piperidin-4-ones. biomedpharmajournal.org Furthermore, creating diarylidene moieties at positions 3 and 5 can confer significant antifungal properties.

Neuropharmacological Activity: In σ₁R ligands, the piperidine ring itself was found to be a more influential structural element for high affinity compared to a piperazine ring. nih.gov For anti-AChE activity, the piperidine ring acts as a scaffold to correctly orient the benzyl and indanone moieties for optimal interaction with the enzyme's active site. nih.gov

Ketone Moiety: The carbonyl group at position 4 can be modified to enhance activity. For example, its conversion to a thiosemicarbazone significantly increases antifungal effects, suggesting the C=N-N-C=S moiety is a key pharmacophoric feature for this activity. biomedpharmajournal.org

Stereochemistry plays a pivotal role in the biological activity of piperidin-4-one derivatives, as molecular targets like enzymes and receptors are chiral environments. nih.gov The spatial arrangement of atoms can dictate the binding affinity and efficacy of a compound. nih.gov

The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain, with bulky substituents preferentially occupying the equatorial positions. researchgate.net However, the introduction of certain groups on the ring nitrogen, such as a formyl group (N-CHO), can alter this preference. N-formylpiperidin-4-ones have been shown to exist in a conformational equilibrium between two different twist-boat forms, which can impact their interaction with biological targets. researchgate.net

Studies on chiral piperidin-4-one derivatives have demonstrated that different stereoisomers can possess significantly different levels of biological activity. nih.gov This stereochemical effect is critical for target recognition and binding. For instance, in a series of antimalarial compounds, isomers with the "natural" (5S, αS) configuration were significantly more potent than their corresponding enantiomers and diastereoisomers, likely due to stereospecific recognition by cellular transport systems. nih.gov This underscores the importance of controlling stereochemistry during the synthesis and development of bioactive piperidin-4-one analogs.

Applications and Translational Potential of 1 3,5 Dimethylphenyl Piperidin 4 One in Chemical Sciences

Utility as Versatile Building Blocks in Complex Organic Synthesis

The piperidine (B6355638) ring is a prevalent structure in numerous natural alkaloids and synthetic drug candidates, making its synthesis a focal point for organic chemists. nih.gov Piperidin-4-ones, in particular, are recognized as highly versatile intermediates due to the reactivity of the ketone functional group, which allows for a wide array of chemical transformations. nih.gov These compounds serve as crucial precursors for creating polysubstituted piperidines, which are key components in many pharmaceuticals and natural products. researchgate.net

1-(3,5-Dimethylphenyl)piperidin-4-one functions as an important building block for several reasons:

Functional Group Reactivity : The ketone at the C4 position is a handle for various reactions, including nucleophilic additions, condensations, and rearrangements, enabling the introduction of diverse functional groups and the extension of the carbon skeleton.

Stereochemical Control : The piperidone core allows for the stereocontrolled introduction of substituents at positions C2, C3, C5, and C6, which is critical for synthesizing enantiopure bioactive molecules. researchgate.net

Scaffold for Complexity : It serves as a starting point for constructing more intricate molecular frameworks, including those found in natural products and their analogs. researchgate.net The N-(3,5-dimethylphenyl) group influences the reactivity and conformation of the piperidine ring, providing a tool for fine-tuning the properties of the resulting complex molecules.

The synthesis of complex molecules often involves multi-step sequences where piperidin-4-ones are key intermediates. For instance, they can be transformed into other functionalized heterocycles, which then participate in further synthetic elaborations. nih.gov

Scaffold for the Development of Novel Heterocyclic Systems

The this compound structure is an ideal scaffold for generating a diverse range of novel heterocyclic systems. The inherent reactivity of the piperidin-4-one core allows it to be a substrate in various cyclization and condensation reactions, leading to the formation of fused and spirocyclic ring systems. Piperidine-containing compounds are among the most important synthetic blocks for the construction of new drugs. nih.gov

Key reactions that utilize the piperidin-4-one scaffold include:

Condensation Reactions : The ketone can undergo condensation with various reagents to form fused heterocyclic systems. For example, reaction with malononitrile (B47326) can lead to the formation of pyranopyridine derivatives, while reaction with guanidine (B92328) can yield fused pyrimidine (B1678525) systems. longdom.orgresearchgate.net

Multi-Component Reactions (MCRs) : Piperidin-4-ones are excellent substrates for MCRs, which allow for the rapid assembly of complex heterocyclic structures in a single step. These reactions are highly valued for their efficiency and atom economy in generating molecular diversity. nih.gov

Domino and Cascade Reactions : The compound can be used in domino or cascade reaction sequences to build polyheterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, in a one-pot fashion. nih.govmdpi.com

The following table summarizes some of the novel heterocyclic systems that can be synthesized from piperidin-4-one precursors.

| Precursor/Reagent | Resulting Heterocyclic System | Reaction Type |

| Malononitrile | Fused Pyran Rings (e.g., Pyranopyridines) | Condensation / Cyclization |

| Guanidine Hydrochloride | Fused Pyrimidine Rings | Condensation / Cyclization |

| Cyanothioacetamide | Fused Pyridine (B92270) Rings | Condensation / Cyclization |

| Various reagents | Spiro-heterocycles | Multi-component Reactions |

| Maleic anhydride | Pyrrolo[3,4-b]pyridin-5-ones | Cascade (Diels-Alder/N-acylation) |

These examples highlight the role of the piperidin-4-one core as a foundational element for accessing a wide variety of heterocyclic architectures, which are of significant interest in medicinal chemistry and materials science.

Contributions to Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom of the piperidine ring and the potential for further functionalization make this compound and its derivatives attractive candidates for ligand design in catalysis and coordination chemistry. Guanidines and other nitrogen-containing heterocycles are highly useful ligands that can form stable complexes with a wide range of metals. researchgate.net

Derivatives of this compound can be designed to act as ligands in several ways:

Direct Coordination : The piperidine nitrogen can coordinate directly to a metal center.

Functionalization : The ketone can be converted into other functional groups, such as oximes, hydrazones, or amines, which can act as coordination sites. For instance, a closely related derivative, 4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine, is noted for its potential to serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.